Methyl 2-(piperidin-1-ylmethyl)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(piperidin-1-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-8-4-3-7-12(13)11-15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLYKHGRBOJVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659464 | |
| Record name | Methyl 2-[(piperidin-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-17-4 | |
| Record name | Methyl 2-[(piperidin-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Piperidine with Methyl 2-(halomethyl)benzoate
-
- Solvent: Tetrahydrofuran (THF)
- Temperature: Typically around 0°C to room temperature, sometimes heated to ~100°C under microwave irradiation for enhanced yield
- Catalyst/Base: Often no additional catalyst is required; piperidine acts as the nucleophile
- Time: Variable, often 1-3 hours reflux or microwave-assisted reaction
Procedure:
Methyl 2-(halomethyl)benzoate (e.g., methyl 2-(chloromethyl)benzoate) is reacted with piperidine under stirring in THF. Cooling with ice may be employed initially to control the exothermic reaction. Microwave irradiation has been reported to improve reaction efficiency and yield.Yield:
High yields reported, e.g., up to 94% isolated yield under optimized conditions.Reference:
This method is supported by synthesis data reported in chemical databases and research articles, including a detailed procedure with microwave irradiation in THF yielding 94% of the product.
Alternative Synthetic Routes
Mitsunobu Reaction Approach
Description:
A Mitsunobu coupling can be employed where a hydroxymethyl benzoate derivative is coupled with piperidine under Mitsunobu conditions (using diisopropyl azodicarboxylate and triphenylphosphine). This method allows for inversion of stereochemistry if chiral centers are involved.Advantages:
Provides a route to more complex derivatives and can be used to introduce piperidine moieties in a controlled manner.Reference:
Similar synthetic concepts have been applied in related piperidine derivatives synthesis, as described in SAR studies of piperidine inhibitors.
Reaction Optimization and Scale-Up Considerations
Microwave Irradiation:
Microwave-assisted synthesis has been demonstrated to reduce reaction times significantly while maintaining or improving yields.Solvent Choice:
THF is preferred due to its ability to dissolve both reactants and facilitate nucleophilic substitution.Temperature Control:
Initial cooling with ice is recommended to control exothermicity, followed by heating to complete the reaction.
Summary Table of Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting Material | Methyl 2-(halomethyl)benzoate | Typically chloride or bromide derivative |
| Nucleophile | Piperidine | Acts as both reagent and base |
| Solvent | Tetrahydrofuran (THF) | Common polar aprotic solvent |
| Temperature | 0°C (initial cooling) to 100°C (microwave) | Controlled to optimize yield |
| Reaction Time | 1-3 hours (microwave-assisted) | Microwave reduces time |
| Yield | Up to 94% | High yield with optimized conditions |
| Catalysts/Additives | None typically required | Reaction driven by nucleophilicity |
| Purification | Standard extraction and chromatography | To isolate pure product |
Research Findings and Notes
- The alkylation method is straightforward and efficient for the preparation of this compound.
- Microwave irradiation enhances reaction kinetics and yield, making it suitable for scale-up.
- The choice of halogen in the starting material influences reactivity; chlorides and bromides are commonly used.
- Alternative methods such as Mitsunobu coupling offer versatility but are more complex and less commonly employed for this specific compound.
- The product is typically isolated as a white solid or oil, depending on purity and crystallization conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-1-ylmethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2-(piperidin-1-ylmethyl)benzoic acid.
Reduction: 2-(piperidin-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(piperidin-1-ylmethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-1-ylmethyl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, potentially modulating their activity. The ester group may undergo hydrolysis in biological systems, releasing the active benzoic acid derivative, which can further interact with cellular pathways.
Comparison with Similar Compounds
Piperidin-1-ylmethyl-Substituted Indoles ()
Compounds such as 5-Iodo-1-(piperidin-1-ylmethyl)-1H-indole (11) and 5-Methoxy-1-(piperidin-1-ylmethyl)-1H-indole (13) share the piperidinylmethyl group but are attached to an indole ring instead of a benzoate. Key differences include:
- Core structure : Indole vs. benzoate. Indole derivatives exhibit aromatic heterocyclic properties, whereas benzoates have ester-based polarity.
- Synthetic routes : Similar alkylation steps are used, but starting materials differ (e.g., 5-substituted indoles vs. chloromethyl benzoates).
- Physicochemical properties :
- Lipophilicity : Benzoate esters (logP ~2–3) are less lipophilic than indole derivatives (logP ~3–4) due to the polar ester group.
- Basicity : Piperidine (pKa ~11) remains protonated at physiological pH, enhancing water solubility in both classes.
Table 1: Comparison with Piperidinylmethyl Indoles
Piperazine-Linked Quinoline Benzoates ()
Compounds like Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) feature a benzoate ester connected to a quinoline-piperazine scaffold. Contrasts include:
- Linker group : Piperazine vs. direct methylene. Piperazine introduces additional hydrogen-bonding sites and conformational flexibility.
- Biological activity: Quinoline-piperazine derivatives are often explored as kinase inhibitors or antimicrobials, whereas piperidinylmethyl benzoates may target neurotransmitter receptors due to the piperidine moiety.
- Synthetic complexity: Quinoline derivatives require multi-step coupling (e.g., amide formation), whereas this compound can be synthesized in fewer steps .
Table 2: Comparison with Quinoline-Piperazine Benzoates
| Property | This compound | Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) |
|---|---|---|
| Molecular Weight (g/mol) | ~249.3 | ~497.5 |
| Key Functional Groups | Piperidine, benzoate | Quinoline, piperazine, benzoate |
| Synthetic Steps | 2–3 | 5–7 |
| Application Potential | CNS-targeting agents | Anticancer/antimicrobial agents |
Alkyl Benzoates ()
Simpler alkyl benzoates like methyl benzoate and ethyl benzoate lack the piperidinylmethyl group. Comparisons highlight:
- Substituent effects : The piperidinylmethyl group increases molecular weight (~249 vs. ~136 for methyl benzoate) and basicity.
- Toxicity : Alkyl benzoates are generally low in toxicity (LD50 >2000 mg/kg in rodents), but piperidine-containing derivatives may exhibit neuroactivity or altered metabolic pathways .
- Applications : Alkyl benzoates are used in fragrances and cosmetics, whereas piperidinylmethyl benzoates are more likely to be explored in pharmaceuticals.
Sulfonylurea Herbicides ()
Compounds such as bensulfuron-methyl (a methyl benzoate with pyrimidinyl-sulfonylurea groups) differ significantly in structure and application:
- Functional groups : Sulfonylurea moieties confer herbicidal activity via acetolactate synthase inhibition, unlike the piperidine-based targets of this compound.
- Physicochemical properties : Sulfonylureas are highly polar (logP <1), whereas the piperidinylmethyl group increases lipophilicity .
Biological Activity
Methyl 2-(piperidin-1-ylmethyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of 245.32 g/mol. The compound features a piperidine ring attached to a benzoate moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate cellular processes through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular function.
- Receptor Binding : The compound can bind to receptors, influencing signaling pathways that regulate physiological responses.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies indicate it exhibits significant activity against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.030 mg/mL |
| Pseudomonas aeruginosa | 0.060 mg/mL |
These results suggest that the compound could be developed as an antibacterial agent, particularly against resistant strains.
Anticancer Activity
Research has shown that this compound possesses anticancer properties. In vitro studies on cancer cell lines such as MCF7 (breast cancer) revealed:
- Induction of Apoptosis : The compound significantly increased apoptotic cell populations.
- Mechanistic Insights : It was found to activate the intrinsic apoptotic pathway, evidenced by the cleavage of caspase-9 and subsequent DNA fragmentation.
These findings highlight its potential as a therapeutic agent in cancer treatment.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth, particularly in methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antibiotic.
- Cancer Cell Line Studies : In experiments involving MCF7 cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers, confirming its role as an anticancer agent. Flow cytometry analysis indicated that the compound induced apoptosis in over 60% of treated cells compared to control groups.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to untreated controls, further supporting its anticancer potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
